(E)-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic compound with potential applications in various scientific fields, particularly in medicinal chemistry. Its structure features a cyano group, an ethoxy group, and a thiazole moiety, which may contribute to its biological activity. The compound's molecular formula is and it has a molecular weight of approximately 394.49 g/mol.
This compound is classified under organic compounds, specifically as an enamide due to the presence of the amide functional group combined with an alkene. It is also categorized as a nitrile due to the cyano group. The compound can be sourced from chemical suppliers such as BenchChem and PubChem, which provide detailed information regarding its structure, synthesis, and potential applications in research.
The synthesis of (E)-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize the synthesized product.
The molecular structure of (E)-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide can be represented using various notations:
InChI=1S/C21H22N4O2S/c1-2-26-18-10-8-17(9-11-18)23-21(25)16(13-22)12-20-24-19(14-27-20)15/h3-12,14H,2H2,1H3,(H,23,25)/b16-12(E)-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide can participate in various chemical reactions including:
Reaction conditions such as pH, temperature, and solvent choice play critical roles in determining the outcome of these reactions. Kinetics and thermodynamics should also be considered when analyzing reaction pathways.
The mechanism of action for (E)-2-cyano-3-(3-ethoxy-4-prop-2-yinoxyphenyl)-N-(1,3-thiazol-2-yil)prop - 2-enamide likely involves interactions at a molecular level with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may exhibit inhibitory effects on certain enzymes or modulate receptor activity through competitive binding or allosteric modulation.
The compound appears as a solid at room temperature with a melting point that would need to be determined experimentally.
Key chemical properties include:
Relevant data should be obtained from experimental studies to confirm these properties.
(E)-2-cyano-3-(3-ethoxy-4-prop - 2-yinoxyphenyl)-N-(1,3-thiazol - 2-yil)prop - 2-enamide has potential applications in:
Research into this compound and its derivatives continues to expand its potential applications across various scientific domains.
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1